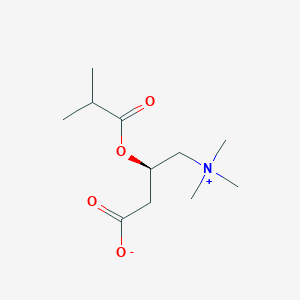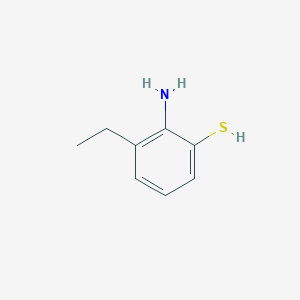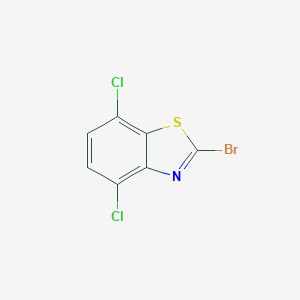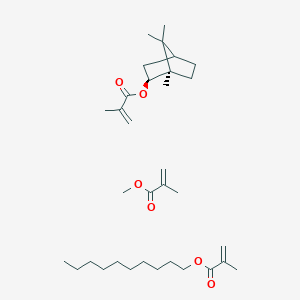
Boneloc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boneloc is a synthetic bone graft substitute that is used in orthopedic surgeries to promote bone growth and repair. It is a biocompatible material that mimics the structure and composition of natural bone, making it an ideal substitute for bone grafts. Boneloc has gained popularity in recent years due to its effectiveness and ease of use in orthopedic surgeries.
Mécanisme D'action
Boneloc works by providing a scaffold for new bone growth. The material mimics the structure and composition of natural bone, allowing for the infiltration of new bone cells and the formation of new bone tissue. Boneloc also releases calcium and phosphate ions, which are essential for bone growth and repair.
Effets Biochimiques Et Physiologiques
Boneloc has been shown to have several biochemical and physiological effects on bone tissue. Studies have demonstrated that Boneloc enhances osteoblast activity, which is responsible for the formation of new bone tissue. Boneloc also promotes the production of growth factors that are essential for bone growth and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Boneloc in lab experiments is its biocompatibility. The material is non-toxic and does not elicit an immune response, making it an ideal substitute for bone grafts. Boneloc is also easy to use and can be molded to fit the shape of the bone defect. However, one limitation of using Boneloc in lab experiments is that it may not accurately mimic the complex structure and composition of natural bone tissue.
Orientations Futures
There are several future directions for the use of Boneloc in orthopedic surgeries. One potential application is in the treatment of bone defects caused by trauma or disease. Boneloc could be used to promote bone growth and repair in these cases, reducing the need for more invasive surgical procedures. Another future direction is the development of new formulations of Boneloc that can be tailored to specific bone defects or patient populations. This could improve the efficacy and safety of the material in orthopedic surgeries.
Méthodes De Synthèse
Boneloc is synthesized through a process called sol-gel synthesis. This involves the conversion of a liquid precursor into a solid material through a chemical reaction. The precursor used in the synthesis of Boneloc is typically a mixture of calcium and phosphate ions, which are then combined with other compounds to form a gel. The gel is then dried and heated to produce a solid material that can be used as a bone graft substitute.
Applications De Recherche Scientifique
Boneloc has been extensively studied in scientific research for its effectiveness as a bone graft substitute. In vitro studies have shown that Boneloc promotes the growth of new bone cells and enhances bone regeneration. In vivo studies have also demonstrated the efficacy of Boneloc in promoting bone growth and repair in animal models.
Propriétés
Numéro CAS |
138366-79-7 |
|---|---|
Nom du produit |
Boneloc |
Formule moléculaire |
C33H56O6 |
Poids moléculaire |
548.8 g/mol |
Nom IUPAC |
decyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;[(1R,2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O2.C14H26O2.C5H8O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4;1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3;1-4(2)5(6)7-3/h10-11H,1,6-8H2,2-5H3;2,4-12H2,1,3H3;1H2,2-3H3/t10?,11-,14-;;/m0../s1 |
Clé InChI |
IZAVPYQSQCFPOV-JEHXZSQOSA-N |
SMILES isomérique |
CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)O[C@H]1CC2CC[C@@]1(C2(C)C)C |
SMILES |
CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
SMILES canonique |
CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
Synonymes |
Boneloc methylmethacrylate-n-decylmethacrylate-isobornylmethacrylate MMA-DMA-IBMA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
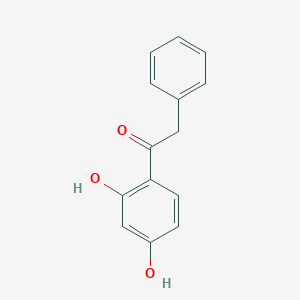
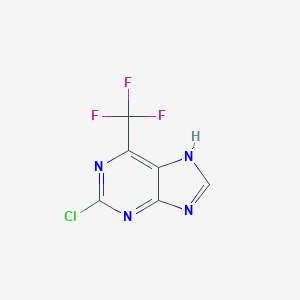
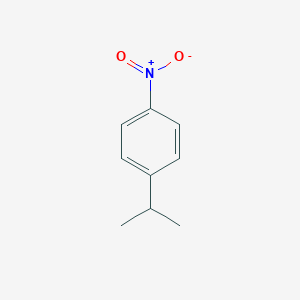
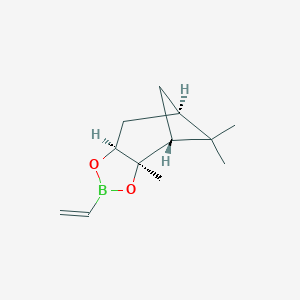
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
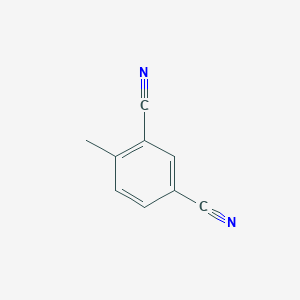
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)

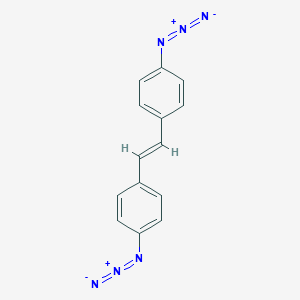
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)
